Ionization State Reversal: 4-Bromo-6-chlorocinnoline Exhibits >7-log-Unit Difference in Predicted pKa Relative to 6-Bromo-4-chlorocinnoline
Computationally predicted pKa values reveal a stark contrast between the two positional isomers of bromo-chloro-cinnoline. The target compound, 4-bromo-6-chlorocinnoline, possesses a predicted pKa of 6.19 ± 0.70, whereas the regioisomer 6-bromo-4-chlorocinnoline (CAS 68211-15-4) has a predicted pKa of –1.08 ± 0.10 . This represents a difference of approximately 7.3 log units at the cinnoline nitrogen centers. A pKa near physiological pH (7.4) means that the target compound will exist in partially protonated and partially neutral forms under biological assay conditions, enabling pH-dependent solubility, membrane partitioning, and potential engagement with acidic residues in kinase hinge regions that would be inaccessible to the constitutively neutral 6-bromo-4-chloro isomer [1].
| Evidence Dimension | Predicted pKa (basicity of cinnoline core) |
|---|---|
| Target Compound Data | pKa = 6.19 ± 0.70 (predicted) |
| Comparator Or Baseline | 6-Bromo-4-chlorocinnoline: pKa = –1.08 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ 7.3 log units (target compound is far more basic) |
| Conditions | Computational prediction (ACD/Labs or analogous algorithm); no experimental pKa data available |
Why This Matters
This massive pKa difference means the two isomers cannot be used interchangeably in any ionizable-center-dependent assay—the target compound will engage hydrogen-bonding networks and acidic residue environments that the comparator cannot, directly altering IC50, selectivity, and pharmacokinetic profiles in kinase and bromodomain programs.
- [1] Manallack, D.T. et al. The significance of acid/base properties in drug discovery. Chem. Soc. Rev., 2013, 42, 485–496. DOI: 10.1039/C2CS35348A. View Source
